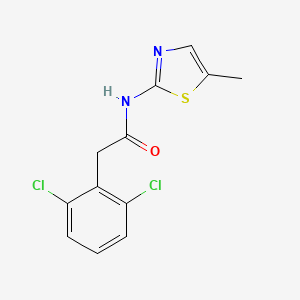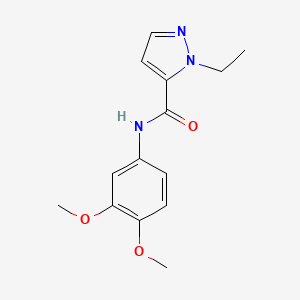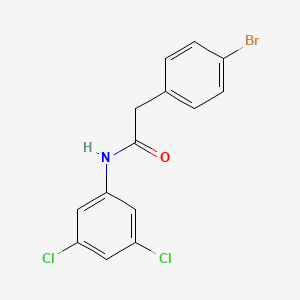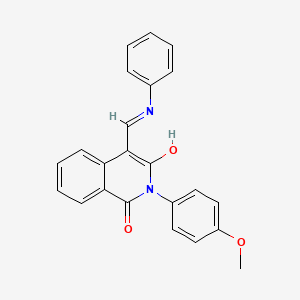![molecular formula C12H28NO4P B6079007 ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate](/img/structure/B6079007.png)
ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate, also known as T2 toxin, is a mycotoxin produced by certain Fusarium fungi. It is a potent inhibitor of protein synthesis and has been shown to have toxic effects on animals and humans. Despite its toxicity, T2 toxin has been studied for its potential use in scientific research applications.
Mécanisme D'action
Ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin inhibits protein synthesis by binding to the ribosome and preventing the formation of peptide bonds. It has been shown to have a greater affinity for ribosomes in rapidly dividing cells, making it a potential tool for studying the effects of protein synthesis inhibition on cancer cells.
Biochemical and Physiological Effects
ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin has been shown to have toxic effects on animals and humans. It has been shown to cause vomiting, diarrhea, and weight loss in animals, and has been implicated in outbreaks of food poisoning in humans. In addition, ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin has been shown to have immunosuppressive effects, making it a potential tool for studying the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin in lab experiments is its potency in inhibiting protein synthesis. This makes it a useful tool for studying the effects of protein synthesis inhibition on various biological processes. However, its toxicity limits its use in animal studies, and caution must be taken when handling the compound.
Orientations Futures
There are several potential future directions for research on ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin. One area of research could be the development of more specific inhibitors of protein synthesis that do not have the toxic effects of ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin. Another area of research could be the development of new methods for delivering ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin to specific cells or tissues, allowing for more targeted studies of protein synthesis inhibition. Finally, ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin could be studied for its potential use in cancer treatment, as it has been shown to have a greater affinity for ribosomes in rapidly dividing cells.
Méthodes De Synthèse
Ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin can be synthesized through the reaction of diethylamine with ethyl chloroformate to form diethylcarbamoyl chloride. This compound is then reacted with phosphorous trichloride to form diethylaminoethyl phosphonate. Finally, this compound is reacted with formaldehyde and ethyl alcohol to form ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin.
Applications De Recherche Scientifique
Ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate toxin has been studied for its potential use in scientific research applications, particularly in the study of protein synthesis inhibition. It has been used to study the effects of protein synthesis inhibition on various biological processes, including cell growth and differentiation.
Propriétés
IUPAC Name |
N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28NO4P/c1-6-13(7-2)11-18(14,17-10-5)12(15-8-3)16-9-4/h12H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRAVJNIFGYBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CP(=O)(C(OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6078929.png)

![6-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6078940.png)
![2-[(5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]-N-phenylacetamide](/img/structure/B6078949.png)
![ethyl 5-(aminocarbonyl)-2-[(4-isobutoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B6078952.png)

![2-[1-(2,2-dimethylpropyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6078969.png)
![5-(4-methoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6078976.png)

![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](2-pyridinyl)methanone](/img/structure/B6078987.png)

![2-{[3-(3,5-dichloro-2-methoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6078999.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B6079004.png)
![3-{1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6079012.png)